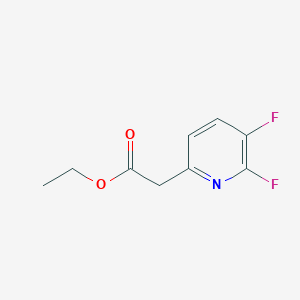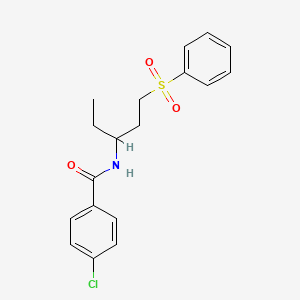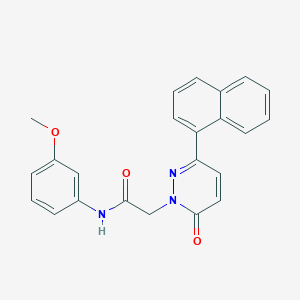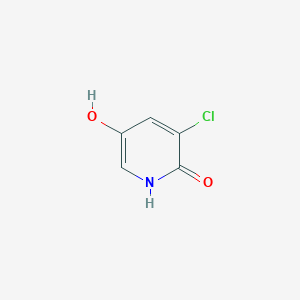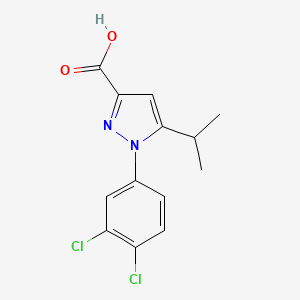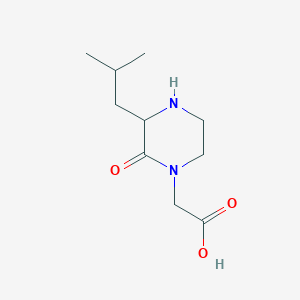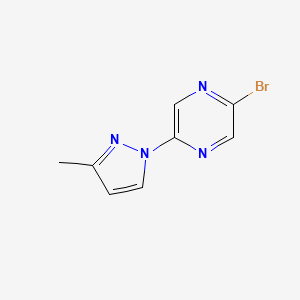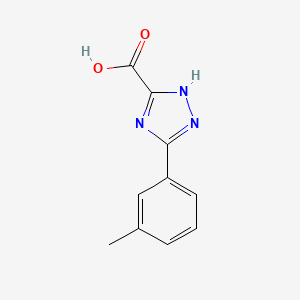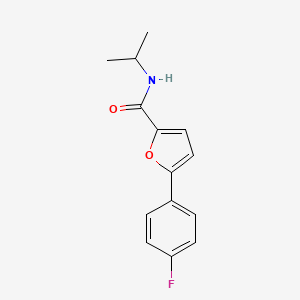
5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of the fluorophenyl group often imparts unique pharmacological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The fluorophenyl group may participate in substitution reactions, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials or as intermediates in chemical production.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophenyl)-N-(propan-2-yl)furan-2-carboxamide
- 5-(4-bromophenyl)-N-(propan-2-yl)furan-2-carboxamide
- 5-(4-methylphenyl)-N-(propan-2-yl)furan-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide may impart unique properties such as increased metabolic stability, enhanced binding affinity, or specific electronic effects that differentiate it from its analogs.
Propiedades
Fórmula molecular |
C14H14FNO2 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14FNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
GKZMEMIASIEFRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=C(O1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





